molecular formula C11H10BrNO2 B040228 1-(2-Bromoethyl)-5-methylindoline-2,3-dione CAS No. 113577-95-0

1-(2-Bromoethyl)-5-methylindoline-2,3-dione

Cat. No.: B040228
CAS No.: 113577-95-0
M. Wt: 268.11 g/mol
InChI Key: ZJUGLXLHONECCN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological and pharmacological activities. This compound features a bromine atom attached to an ethyl group, which is further connected to the indole core. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione typically involves the bromination of an appropriate precursor. One common method is the bromination of 5-methyl-1H-indole-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters, thereby improving efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole core can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of quinonoid derivatives.

    Reduction: Formation of dihydroindole derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-5-methyl-1H-indole-2,3-dione is primarily based on its ability to interact with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. The indole core can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)naphthalene: Similar structure but with a naphthalene core instead of an indole core.

    2-Bromoethylbenzene: Contains a benzene ring instead of an indole ring.

    Isoindoline-1,3-dione derivatives: Similar functional groups but different core structure.

Uniqueness

1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione is unique due to its indole core, which imparts specific biological activities and reactivity patterns

Properties

IUPAC Name

1-(2-bromoethyl)-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-2-3-9-8(6-7)10(14)11(15)13(9)5-4-12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGLXLHONECCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407682
Record name 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113577-95-0
Record name 1-(2-Bromoethyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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